molecular formula C14H11N3O2 B11865533 1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(1-naphthalenyl)- CAS No. 70292-10-3

1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(1-naphthalenyl)-

Cat. No.: B11865533
CAS No.: 70292-10-3
M. Wt: 253.26 g/mol
InChI Key: XKCDKNITHGLQBZ-UHFFFAOYSA-N
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Description

1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(1-naphthalenyl)- is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

The synthesis of 1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(1-naphthalenyl)- can be achieved through several synthetic routesThis reaction is highly regioselective and efficient, allowing for the formation of 1,2,3-triazoles under mild conditions . The reaction typically involves the use of copper(I) iodide as a catalyst and sodium ascorbate as a reducing agent. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) or water at room temperature .

Industrial production methods for this compound may involve continuous flow synthesis, which allows for the efficient and scalable production of 1,2,3-triazoles. This method utilizes a heterogeneous catalyst, such as copper-on-charcoal, and can achieve high yields with good functional group tolerance .

Chemical Reactions Analysis

1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(1-naphthalenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation reaction typically leads to the formation of corresponding triazole N-oxides.

    Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride. This reaction can lead to the formation of reduced triazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace a leaving group on the triazole ring. This reaction can be carried out under basic conditions using reagents such as sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction may produce reduced triazole derivatives .

Scientific Research Applications

1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(1-naphthalenyl)- has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.

    Biology: In biological research, the compound is used as a probe to study enzyme activity and protein interactions.

    Medicine: The compound has potential therapeutic applications due to its ability to inhibit certain enzymes and receptors.

    Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(1-naphthalenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that inhibit the activity of metalloenzymes. This inhibition can disrupt various biochemical pathways, leading to the compound’s therapeutic effects .

In addition, the compound can interact with cellular receptors and enzymes, modulating their activity and affecting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication and repair, leading to its anticancer effects .

Comparison with Similar Compounds

1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(1-naphthalenyl)- can be compared with other similar compounds, such as:

The uniqueness of 1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(1-naphthalenyl)- lies in its specific substituents, which enhance its hydrophobicity and potentially increase its bioactivity. These structural features make it a valuable compound for various scientific and industrial applications.

Biological Activity

1H-1,2,3-Triazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 5-methyl-1-(1-naphthalenyl)-1H-1,2,3-triazole-4-carboxylic acid is a notable member of this class, exhibiting a range of pharmacological effects. This article reviews its biological activity, synthesis, and potential applications based on recent research findings.

  • Molecular Formula : C13H11N3O2
  • Molecular Weight : 241.25 g/mol
  • CAS Number : Not specifically listed but can be derived from related compounds.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of triazole derivatives. For instance, compounds containing the triazole moiety have shown efficacy against various bacterial strains and fungi. The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid metabolism.

Anticancer Properties

Recent research indicates that 5-methyl-1-(1-naphthalenyl)-1H-1,2,3-triazole-4-carboxylic acid exhibits cytotoxic activity against cancer cell lines. In vitro studies demonstrated that this compound can induce apoptosis in human leukemic cells by triggering DNA damage and mitochondrial dysfunction . The compound's effectiveness was comparable to established chemotherapeutics like doxorubicin.

Anti-inflammatory Effects

Triazole derivatives have also been investigated for their anti-inflammatory properties. The ability to inhibit pro-inflammatory cytokines suggests potential therapeutic applications in treating conditions like arthritis and other inflammatory diseases.

The biological activities of 5-methyl-1-(1-naphthalenyl)-1H-1,2,3-triazole-4-carboxylic acid are attributed to its ability to interact with various biological targets:

  • DNA Intercalation : Some studies suggest that triazoles can intercalate into DNA, leading to structural changes and subsequent apoptosis in cancer cells.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cellular proliferation and inflammation.

Synthesis Methods

The synthesis of 5-methyl-1-(1-naphthalenyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves:

  • Click Chemistry : Utilizing azides and alkynes to form the triazole ring.
  • Carboxylation : Introducing the carboxylic acid group through various methods including hydrolysis or direct functionalization.

Case Studies

A notable case study involved the evaluation of various triazole derivatives for their anticancer properties. In this study:

  • Compound Testing : Different concentrations of 5-methyl-1-(1-naphthalenyl)-1H-1,2,3-triazole-4-carboxylic acid were tested against several cancer cell lines.
  • Results : The compound exhibited a dose-dependent cytotoxic effect with IC50 values indicating potent activity at nanomolar concentrations.

Data Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against bacteria and fungi
AnticancerInduces apoptosis in leukemic cells
Anti-inflammatoryInhibits pro-inflammatory cytokines

Properties

CAS No.

70292-10-3

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

IUPAC Name

5-methyl-1-naphthalen-1-yltriazole-4-carboxylic acid

InChI

InChI=1S/C14H11N3O2/c1-9-13(14(18)19)15-16-17(9)12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,1H3,(H,18,19)

InChI Key

XKCDKNITHGLQBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2=CC=CC3=CC=CC=C32)C(=O)O

Origin of Product

United States

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